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YEATS4 binder-1

Epigenetics YEATS4 Selectivity profiling

YEATS4 binder-1, also designated Compound 4e, is a synthetic small-molecule ligand developed by Pfizer as part of a high-quality chemical probe series targeting the YEATS domain-containing protein 4 (YEATS4/GAS41). It binds directly to the lysine acetylation (KAc) recognition site of the YEATS structural domain, competitively inhibiting acetylated histone peptide interactions.

Molecular Formula C23H32N4O3
Molecular Weight 412.5 g/mol
Cat. No. B15139767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYEATS4 binder-1
Molecular FormulaC23H32N4O3
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=CN2C(=C(C(=N2)C)C3=C(CN(CC3)CC4(CCOCC4)O)C)C=C1
InChIInChI=1S/C23H32N4O3/c1-4-24-22(28)18-5-6-20-21(17(3)25-27(20)14-18)19-7-10-26(13-16(19)2)15-23(29)8-11-30-12-9-23/h5-6,14,29H,4,7-13,15H2,1-3H3,(H,24,28)
InChIKeyFEUORNFQZFTHLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





YEATS4 binder-1 (Compound 4e): A High-Selectivity Chemical Probe for the YEATS4 Epigenetic Reader Domain


YEATS4 binder-1, also designated Compound 4e, is a synthetic small-molecule ligand developed by Pfizer as part of a high-quality chemical probe series targeting the YEATS domain-containing protein 4 (YEATS4/GAS41) [1]. It binds directly to the lysine acetylation (KAc) recognition site of the YEATS structural domain, competitively inhibiting acetylated histone peptide interactions [1]. The compound was co-optimized alongside its closest analog Compound 4d, with both demonstrating nanomolar biochemical potency, family-wide selectivity, whole-cell target engagement, and in vivo pharmacokinetic competency in rodent models [2].

Why YEATS4 binder-1 Cannot Be Replaced by Generic YEATS-Domain Binders or Closest Analog 4d


YEATS-domain proteins (YEATS2, ENL, AF9, YEATS4) share a conserved KAc-binding fold but govern distinct transcriptional and oncogenic programs; consequently, small-molecule ligands developed against one family member exhibit divergent selectivity and cellular pharmacology [1]. Within the Pfizer probe series itself, Compounds 4d and 4e display a trade-off between biochemical potency and selectivity: substituting 4e (Ki 37 nM, >15-fold selective) with 4d (Ki 33 nM, >10-fold selective) alters the selectivity window by approximately 50% and doubles cellular potency (NanoBRET IC50 300 nM vs. 170 nM), which can confound target-deconvolution and dose-response interpretation [1]. Broader in-class alternatives such as the ENL/AF9 inhibitor SR-0813 or the GAS41 inhibitor IEM930 are either inactive against YEATS4 or exhibit micromolar binding affinity, rendering them unsuitable for YEATS4-specific chemical biology studies [2][3].

YEATS4 binder-1: Quantitative Head-to-Head Differentiation Evidence for Procurement Decisions


Evidence 1: Biochemical Selectivity Advantage Over Closest Analog 4d

In the primary discovery publication, YEATS4 binder-1 (4e) and its closest analog 4d were compared side-by-side in a fluorescence polarization competition assay using recombinant human YEATS4 protein and a biotinylated histone H3 K27ac peptide probe [1]. Compound 4e exhibits a Ki of 37 nM with >15-fold selectivity over YEATS1, YEATS2, and YEATS3, whereas Compound 4d achieves a Ki of 33 nM with >10-fold selectivity over the same off-targets [1]. The ~12% reduction in absolute biochemical potency is accompanied by an approximately 50% wider selectivity margin, providing a cleaner pharmacological window for YEATS4-dependent phenotypic interpretation .

Epigenetics YEATS4 Selectivity profiling

Evidence 2: Whole-Cell Target Engagement Kinetics Differentiated from Analog 4d

The Pfizer probe series was evaluated in a whole-cell NanoLuc bioluminescence resonance energy transfer (NanoBRET) assay measuring competition between the small molecule and HaloTag-fused histone H3.3 for NanoLuc-YEATS4 binding in HEK293T cells [1]. YEATS4 binder-1 (4e) engages YEATS4 with an IC50 of 300 nM, while Compound 4d achieves an IC50 of 170 nM under identical conditions [1]. This 1.76-fold difference in cellular potency means that 4d provides stronger target engagement at equivalent concentrations, but 4e's reduced cellular affinity may be advantageous in dose-escalation studies where a wider dynamic range between partial and full target occupancy is desired [2].

Cellular target engagement NanoBRET YEATS4

Evidence 3: Nanomolar Biochemical Potency Versus the Only Alternative YEATS4 Small-Molecule Probe IEM930

Outside the Pfizer series, only one other small-molecule ligand claimed as a YEATS4/GAS41 binder has published quantitative affinity data: IEM930. Measured by isothermal titration calorimetry (ITC), IEM930 binds the GAS41 YEATS domain with a Kd of 32.6 µM . YEATS4 binder-1 (4e), in contrast, exhibits a Ki of 37 nM in fluorescence polarization competition format [1]. This represents an approximately 880-fold difference in binding affinity, categorizing 4e as a high-affinity probe suitable for sub-stoichiometric experiments, whereas IEM930 requires near-saturating concentrations that limit its utility in cellular and biochemical assays .

Chemical probe potency GAS41/YEATS4 Binding affinity

Evidence 4: YEATS4-Selective Profile Versus ENL/AF9-Directed Inhibitor SR-0813

SR-0813 is a widely used small-molecule inhibitor targeting the ENL YEATS domain (IC50 = 25 nM) and, with lower potency, the AF9 YEATS domain (IC50 = 311 nM) [1]. Critically, SR-0813 was reported to be highly selective against the YEATS domains of YEATS2 and YEATS4, meaning it is essentially inactive at the target of interest for YEATS4-focused research [1]. YEATS4 binder-1 (4e), conversely, is designed and optimized specifically for YEATS4, with a Ki of 37 nM and >15-fold selectivity over other YEATS family members [2]. These two probes are pharmacologically orthogonal: SR-0813 is the tool of choice for ENL/AF9-driven leukemia studies, while YEATS4 binder-1 is the appropriate probe for GAS41/YEATS4-dependent contexts such as non-small cell lung cancer and glioblastoma .

YEATS domain selectivity ENL Chemical probe

YEATS4 binder-1: Defined Research Application Scenarios Supported by Quantitative Evidence


Scenario 1: YEATS4-Specific Transcriptional Profiling Requiring Minimal Off-Target YEATS Family Interference

When performing RNA-seq, ChIP-seq, or proteomics to map YEATS4-dependent gene regulatory networks, researchers should select YEATS4 binder-1 (4e) over Compound 4d. The >15-fold selectivity margin over YEATS1/2/3 [1] reduces the likelihood that observed transcriptional changes originate from cross-inhibition of other YEATS-domain readers, which could confound pathway assignment. This is especially critical in cell lines co-expressing multiple YEATS family members (e.g., HEK293T, A549) where even 10-fold selectivity may be insufficient to exclude off-target contributions [1]. Pair 4e with a structurally matched inactive control compound from the same series to control for non-YEATS-mediated effects.

Scenario 2: Cellular Dose-Response Studies Requiring Resolvable Partial Target Occupancy

For experiments designed to correlate graded YEATS4 target engagement with downstream phenotypic outputs—such as proliferation inhibition, apoptosis induction, or differentiation marker expression—YEATS4 binder-1 (4e) provides a 1.76-fold wider dynamic range between threshold engagement and full occupancy compared to 4d (NanoBRET IC50 300 nM vs. 170 nM) . This shallower engagement curve facilitates the identification of intermediate occupancy states and reduces the risk of immediately saturating the target at the lowest tested concentrations, which can obscure dose-response relationships.

Scenario 3: In Vivo Pharmacodynamic Studies in Rodent Oncology Models

Both 4d and 4e have been qualified as in vivo-capable binders through rodent pharmacokinetic studies [1]. For GAS41-driven tumor models (e.g., glioblastoma U87 xenografts, non-small cell lung cancer A549 xenografts), YEATS4 binder-1 (4e) is the recommended probe because its THP-containing scaffold may offer differentiated tissue distribution properties relative to 4d's cyclohexyl moiety [2]. Researchers developing pharmacokinetic-pharmacodynamic (PK-PD) models should cross-reference compound plasma and tumor exposure data from the primary publication's supplementary materials to select the optimal analog for their specific model system [1].

Scenario 4: Chemical Probe Validation in Head-to-Head Comparison with Alternative YEATS4 Ligands

When establishing chemical probe criteria for a YEATS4/GAS41 drug discovery program, YEATS4 binder-1 (4e) should be used as the benchmark nanomolar-affinity probe alongside the micromolar-affinity IEM930 as a negative control for binding-site specificity . The ~880-fold affinity differential between 4e (Ki 37 nM) and IEM930 (Kd 32.6 µM) provides a clear experimental window to validate that observed biological effects correlate with high-affinity engagement of the YEATS4 KAc recognition site rather than non-specific or weak-affinity interactions . This two-probe validation strategy strengthens target-confidence assessments required for probe declaration according to the Chemical Probes Portal framework [1].

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